molecular formula C15H15N7O2 B11081010 7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide

7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide

Cat. No.: B11081010
M. Wt: 325.33 g/mol
InChI Key: NGQJBJKTGYZIEN-UHFFFAOYSA-N
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Description

The compound 7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide is a complex organic molecule that belongs to the class of heterocyclic compounds It features a unique structure that combines benzimidazole, triazolopyrimidine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the triazolopyrimidine ring: This step involves the cyclization of a suitable precursor, such as an aminopyrimidine derivative, with a triazole compound under basic conditions.

    Final coupling: The final step involves the coupling of the benzimidazole and triazolopyrimidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzimidazole and triazolopyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzimidazole or triazolopyrimidine derivatives.

Scientific Research Applications

7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties for use in organic electronics, sensors, or as a building block for advanced materials.

    Chemical Research: Investigation of its reactivity and potential as a catalyst or reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide: can be compared with other similar compounds, such as:

    Benzimidazole derivatives: Compounds with similar benzimidazole structures but different substituents.

    Triazolopyrimidine derivatives: Compounds with similar triazolopyrimidine structures but different functional groups.

    Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.

The uniqueness of This compound lies in its combination of these structural features, which may confer unique reactivity, biological activity, or material properties.

Properties

Molecular Formula

C15H15N7O2

Molecular Weight

325.33 g/mol

IUPAC Name

7-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide

InChI

InChI=1S/C15H15N7O2/c1-19-10-5-3-4-6-11(10)20(2)14(19)7-12-13(22(23)24)8-16-15-17-9-18-21(12)15/h3-6,8-9,12H,7H2,1-2H3

InChI Key

NGQJBJKTGYZIEN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1CC3C(=C[N-]C4=NC=NN34)[N+](=O)[O-])C

Origin of Product

United States

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